Tris(acetonitrile)trichlororhodium
Description
Properties
CAS No. |
21712-45-8 |
|---|---|
Molecular Formula |
C6H9Cl3N3Rh |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
acetonitrile;rhodium(3+);trichloride |
InChI |
InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
VNJKISJBEXQYEV-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origin of Product |
United States |
Overview of Transition Metal Acetonitrile Complexes in Research
Transition metal nitrile complexes are coordination compounds that feature one or more nitrile ligands bound to a central metal atom. wikipedia.org Acetonitrile (B52724) (CH₃CN) is the most common nitrile ligand employed in this class of complexes. Due to the weak basicity of nitriles, the acetonitrile ligands are often labile, meaning they can be easily replaced by other ligands. wikipedia.org This property makes transition metal acetonitrile complexes highly valuable as starting materials for the synthesis of new coordination compounds and as catalyst precursors.
The lability of the acetonitrile ligand is a key feature that underpins the utility of these complexes in catalysis. wikipedia.org In a catalytic cycle, the dissociation of one or more acetonitrile ligands creates vacant coordination sites on the metal center, allowing for the binding and activation of substrate molecules. This initiates the catalytic process, which can range from hydrogenation and hydroformylation to more complex C-C bond-forming reactions like cross-coupling and cyclization. ontosight.airesearchgate.net
Furthermore, the coordination of acetonitrile to a cationic metal center can activate the nitrile's carbon atom toward nucleophilic attack. wikipedia.org This principle is the basis for the catalytic hydration of nitriles to amides, a reaction of significant industrial importance. wikipedia.org The versatility of transition metal acetonitrile complexes is further demonstrated by their use in diverse applications such as the polymerization of olefins. researchgate.net Researchers have synthesized and characterized a wide array of these complexes with various transition metals, including palladium, platinum, ruthenium, iron, cobalt, copper, and silver, often employing weakly coordinating anions to stabilize the cationic metal center. researchgate.netrsc.org
Significance of Tris Acetonitrile Trichlororhodium in Contemporary Chemical Research
Tris(acetonitrile)trichlororhodium (B14168427), with the chemical formula Rh(CH₃CN)₃Cl₃, is a specific and important example of a transition metal acetonitrile (B52724) complex. ontosight.ai In this compound, a central rhodium atom in the +3 oxidation state is coordinated to three acetonitrile molecules and three chloride ions in an octahedral geometry. ontosight.ainih.gov This complex serves as a crucial precursor for the synthesis of a variety of other rhodium-based catalysts. ontosight.ai
The significance of this compound lies in its ability to act as a source of the Rh(III) catalytic center. The acetonitrile ligands, being labile, can be readily displaced by other substrates, making it a versatile starting material for catalytic reactions. ontosight.ai It has been investigated for its catalytic activity in important industrial processes such as hydrogenation and hydroformylation. ontosight.ai
The synthesis of this compound typically involves the reaction of rhodium(III) chloride with an excess of acetonitrile. ontosight.ai The resulting complex can be characterized using a range of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography, which provide detailed information about its structure and bonding. ontosight.ai
Below is a table summarizing some of the key properties of this compound.
| Property | Data |
| Chemical Formula | C₆H₉Cl₃N₃Rh |
| Molecular Weight | 352.42 g/mol |
| Appearance | Orange to red-brown crystalline solid |
| Coordination Geometry | Octahedral |
| Oxidation State of Rhodium | +3 |
Historical Context of Rhodium Iii Complexes in Homogeneous Catalysis
Direct Synthesis Approaches from Rhodium Precursors
The most straightforward route to tris(acetonitrile)trichlororhodium (B14168427) involves the direct reaction of rhodium(III) chloride with acetonitrile (B52724). This method leverages the lability of the water ligands in the hydrated salt, allowing for their displacement by acetonitrile molecules.
Synthesis from Hydrated Rhodium(III) Chloride in Acetonitrile Media
The reaction of hydrated rhodium(III) chloride (RhCl₃·3H₂O) with acetonitrile serves as a primary and direct method for the synthesis of this compound. In this process, the water molecules coordinated to the rhodium center are substituted by acetonitrile ligands. The general reaction can be represented as:
RhCl₃·3H₂O + 3 CH₃CN → fac-[RhCl₃(CH₃CN)₃] + 3 H₂O
This reaction is typically carried out by heating a suspension of hydrated rhodium(III) chloride in acetonitrile. The facial (fac) isomer, where the three acetonitrile ligands occupy one face of the octahedral complex, is the commonly isolated product. The formation of the product is often indicated by a color change and the precipitation of the complex from the reaction mixture. One documented procedure involves heating RhCl₃·xH₂O in acetonitrile to reflux. nih.gov
Optimized Reaction Conditions for High-Yield Synthesis
To achieve a high yield of this compound, optimization of the reaction conditions is crucial. Key parameters that influence the yield include the reaction temperature, time, and the purity of the starting materials.
A reported high-yield synthesis involves the reaction of rhodium(III) chloride hydrate (B1144303) with a mixture of acetonitrile and ethanol (B145695). Specifically, a solution of RhCl₃·3H₂O in a 1:1 (v/v) mixture of acetonitrile and ethanol, when heated, produces the desired complex. This method has been shown to provide a yield of approximately 85%. The use of a co-solvent like ethanol can enhance the solubility of the rhodium precursor and facilitate the reaction.
| Parameter | Condition |
| Rhodium Precursor | RhCl₃·3H₂O |
| Solvent | Acetonitrile/Ethanol (1:1 v/v) |
| Temperature | Reflux |
| Yield | ~85% |
Table 1: Optimized Conditions for High-Yield Synthesis
Alternative Synthetic Routes and Precursor Utilization
Beyond the direct approach, alternative synthetic strategies offer flexibility and can be advantageous depending on the available starting materials and desired product purity. These routes often involve the derivatization of other rhodium(III) complexes.
Derivatization from Related Rhodium(III) Acetylacetonate (B107027) or Carbonyl Complexes
Rhodium(III) acetylacetonate, Rh(acac)₃, can serve as a precursor for rhodium(III) acetonitrile complexes. While a direct, one-step synthesis of this compound from Rh(acac)₃ is not commonly reported, the acetylacetonate ligands can be displaced by other ligands under appropriate conditions. The synthesis of cationic rhodium(III) methyl complexes containing both acetylacetonate and acetonitrile ligands has been demonstrated, indicating the feasibility of acetonitrile coordination to a rhodium(III) center initially bearing acetylacetonate ligands. nih.gov
Rhodium carbonyl complexes, such as rhodium carbonyl chloride ([Rh(CO)₂Cl]₂), are typically in the rhodium(I) oxidation state. To synthesize a rhodium(III) complex like this compound from a rhodium(I) carbonyl precursor, an oxidative addition step is necessary. This would involve reacting the rhodium(I) carbonyl complex with a chlorinating agent in the presence of acetonitrile. For instance, oxidation of [Rh(CO)₂Cl]₂ in the presence of chlorine and subsequent reaction with acetonitrile could theoretically yield the desired product, although specific literature detailing this exact transformation for this compound is scarce.
Influence of Counterions and Solvent Systems on Synthesis
The choice of solvent and the presence of specific counterions can significantly impact the synthesis of rhodium-acetonitrile complexes. While this compound is a neutral complex and thus does not have a counterion, the principles of solvent and counterion effects are crucial in the synthesis of related cationic rhodium(III) acetonitrile complexes.
For example, in the synthesis of CpRh(CH₃CN)₃₂ (where Cp is pentamethylcyclopentadienyl and X is a counterion), the choice of the silver salt (AgX) directly determines the counterion in the final product (e.g., SbF₆⁻, PF₆⁻, BF₄⁻). researchgate.net The reaction is performed in acetonitrile, which acts as both the solvent and a ligand source. The precipitation of AgCl drives the reaction forward.
Investigation of the Rhodium(III) Coordination Environment
The rhodium(III) ion in this compound(III) possesses a d⁶ electron configuration and typically adopts an octahedral geometry, a common arrangement for rhodium(III) complexes. wikipedia.org This coordination environment is defined by three chloride anions and three acetonitrile molecules.
Geometry and Stereoisomerism (e.g., fac-isomers)
The arrangement of the three chloride and three acetonitrile ligands around the central rhodium atom leads to the possibility of two geometric isomers: facial (fac) and meridional (mer). In the fac-isomer, the three identical ligands (in this case, either the three chlorides or the three acetonitriles) occupy one face of the octahedral complex. In the mer-isomer, the three identical ligands lie in a plane that also contains the central metal ion.
The reaction of rhodium(III) chloride hydrate with acetonitrile typically yields a mixture of both fac- and mer-[RhCl₃(CH₃CN)₃]. researchgate.net The specific isomer obtained can often be influenced by reaction conditions. Spectroscopic techniques, particularly proton NMR, are instrumental in distinguishing between these two isomers. researchgate.netelectronicsandbooks.com For instance, in the fac-isomer, all three acetonitrile ligands are chemically equivalent, leading to a single resonance in the ¹H NMR spectrum. Conversely, the mer-isomer displays two distinct resonances for the acetonitrile protons due to their different chemical environments.
Interactive Table: Spectroscopic Data for RhCl₃(CH₃CN)₃ Isomers
| Isomer | ¹H NMR Signal(s) for CH₃CN | Symmetry |
|---|---|---|
| fac-[RhCl₃(CH₃CN)₃] | One | C₃ᵥ |
| mer-[RhCl₃(CH₃CN)₃] | Two | C₂ᵥ |
Role of Acetonitrile Ligands in Complex Stability and Reactivity
The acetonitrile ligands play a crucial and multifaceted role in the chemistry of this compound(III), influencing both its stability and its utility as a synthetic precursor.
Acetonitrile as a Labile and Versatile Ancillary Ligand
Acetonitrile is considered a labile ligand, meaning it can be readily displaced by other ligands. rsc.orgrsc.org This lability is a key feature that makes this compound(III) an excellent starting material for the synthesis of a wide array of other rhodium(III) complexes. The relatively weak Rh-N bond allows for the facile substitution of one or more acetonitrile molecules by other donor molecules, such as phosphines, amines, or other nitrogen-containing heterocycles. wikipedia.org This allows for the systematic modification of the coordination sphere of the rhodium center, enabling the synthesis of complexes with tailored electronic and steric properties.
Influence of Acetonitrile Coordination on Metal Center Reactivity
The coordination of acetonitrile ligands directly impacts the reactivity of the rhodium center. The electron-withdrawing nature of the nitrile group can influence the electron density at the rhodium atom, thereby affecting its catalytic activity and its susceptibility to oxidation or reduction. The exchange rates of the acetonitrile ligands can also differ within the same molecule. For example, in the mer-isomer, the acetonitrile molecule trans to a chloride ligand is found to be more labile than the two mutually trans acetonitrile ligands. researchgate.net This differential lability can be exploited to achieve selective substitution reactions.
Interactions with Diverse Donor and Acceptor Molecules
The labile nature of the acetonitrile ligands in this compound(III) facilitates its interaction with a wide variety of donor and acceptor molecules. This reactivity is central to its application as a precursor in coordination and organometallic chemistry.
For instance, reaction with tertiary phosphines leads to the formation of complexes such as RhCl₃(PR₃)₃. wikipedia.org Similarly, it can react with N-heterocyclic carbenes (NHCs) to form Rh-NHC complexes. rsc.org The reaction with N,N-dimethylformamide (DMF) can lead to the formation of intermediate complexes like [RhCl₃(CH₃CN)₂(DMF)]. researchgate.net These substitution reactions are driven by the formation of more thermodynamically stable rhodium complexes with the incoming ligands. The ability of this compound(III) to serve as a source of the "RhCl₃" moiety in a soluble form is a significant advantage in synthetic inorganic chemistry.
Coordination Studies with Nitrogen-Containing Ligands
The coordination chemistry of this compound with nitrogen-containing ligands is largely governed by ligand substitution reactions. The rhodium(III) center, having a d⁶ electron configuration, typically forms octahedral complexes that are kinetically inert. mdpi.comlibretexts.org However, the coordinated acetonitrile molecules are relatively weak donors and can be replaced by stronger N-donor ligands, often requiring heat to overcome the kinetic barrier. youtube.com
The substitution of the acetonitrile ligands can proceed sequentially, and the nature of the incoming ligand (monodentate vs. bidentate, steric bulk, electronic properties) dictates the final product. While specific studies detailing the stepwise substitution from fac-[RhCl₃(CH₃CN)₃] are not extensively documented, the synthesis of various rhodium(III)-amine complexes from other starting materials illustrates the expected reactivity. For instance, reactions of rhodium(III) chloride hydrate with N-donor ligands like picolinamides in ethanol can yield Rh(III) complexes, demonstrating the accessibility of such coordination spheres. whiterose.ac.uk Similarly, reactions with 1,3-diaryltriazenes with a rhodium(I) precursor can produce stable tris-chelate rhodium(III) complexes. ias.ac.in
It is expected that strong monodentate ligands like pyridine (B92270) would readily replace the acetonitrile ligands to form species such as [RhCl₃(py)₃]. The reaction with bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) or ethylenediamine (B42938) would likely lead to the formation of cationic complexes of the type [RhCl₂(N-N)(CH₃CN)]⁺ or [RhCl(N-N)₂]²⁺, depending on the stoichiometry and reaction conditions.
Table 1: Expected Reactivity with Various Nitrogen-Containing Ligands
| Ligand Type | Example Ligand | Expected Product(s) | Probable Conditions |
| Monodentate Aromatic Amine | Pyridine (py) | fac-[RhCl₃(py)₃], mer-[RhCl₃(py)₃] | Heating in a suitable solvent |
| Bidentate Aromatic Amine | 2,2'-Bipyridine (bipy) | [RhCl₃(bipy)(CH₃CN)], [RhCl₂(bipy)(CH₃CN)₂]⁺Cl⁻ | Heating, control of stoichiometry |
| Bidentate Aliphatic Amine | Ethylenediamine (en) | [RhCl₃(en)(CH₃CN)], [RhCl₂(en)(CH₃CN)₂]⁺Cl⁻ | Room temperature or gentle warming |
Behavior in Various Non-Aqueous Solvent Systems
The behavior of this compound in non-aqueous solvents is critical for its use as a synthetic precursor. As a polar molecule, it exhibits solubility in polar organic solvents. Its own ligands, acetonitrile, define it as a compound that is compatible with polar aprotic media.
The complex is expected to be soluble in solvents such as dichloromethane (B109758), chloroform (B151607), and acetonitrile itself. In coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the solvent molecules can compete with the acetonitrile ligands, potentially leading to solvent-adduct species in solution. This ligand exchange equilibrium is a common feature of acetonitrile complexes. Conversely, its solubility is expected to be low in non-polar solvents like hexane (B92381) or toluene.
The stability of the complex in solution can vary. In the absence of stronger coordinating ligands, solutions in dry, non-coordinating solvents like dichloromethane are relatively stable. However, in coordinating solvents or in the presence of trace impurities, ligand substitution can occur over time. NMR spectroscopy is a primary tool for studying the behavior of this complex in solution, allowing for the characterization of the complex and the observation of any dynamic or reactive processes. The chemical shifts of the coordinated acetonitrile protons and carbons provide a clear signature of the complex's integrity.
Table 2: Properties of Common Non-Aqueous Solvents for Coordination Studies
| Solvent | Formula | 1H NMR Residual Peak (ppm) | 13C NMR Solvent Peak (ppm) | Boiling Point (°C) | Polarity (Dielectric Constant) |
| Acetonitrile-d₃ | CD₃CN | 1.94 (quintet) | 118.26, 1.32 | 81.6 | 37.5 |
| Dichloromethane-d₂ | CD₂Cl₂ | 5.32 (triplet) | 53.84 | 39.6 | 9.1 |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 | 61.2 | 4.8 |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 | 189.0 | 46.7 |
| Methanol-d₄ | CD₃OD | 3.31 (quintet) | 49.00 | 64.7 | 32.7 |
| Benzene-d₆ | C₆D₆ | 7.16 (singlet) | 128.06 | 80.1 | 2.3 |
Data compiled from various sources for deuterated solvents commonly used in NMR studies. illinois.eduwashington.educarlroth.com
Reaction Mechanisms Involving Tris Acetonitrile Trichlororhodium
Mechanistic Pathways of Catalytic Transformations
Tris(acetonitrile)trichlororhodium(III), as a precursor, is integral to a variety of catalytic transformations that proceed through distinct mechanistic pathways. The reactivity of the Rh(III) center is central to these processes, often involving changes in its oxidation state to facilitate bond formation.
A fundamental aspect of catalysis by rhodium complexes involves the sequential steps of oxidative addition and reductive elimination. nih.govlibretexts.orglibretexts.org In these processes, the rhodium center's oxidation state and coordination number are altered, allowing for the formation of new chemical bonds. libretexts.org
Oxidative Addition: This process increases both the oxidation state and coordination number of the rhodium center. libretexts.org For a d6 complex like this compound(III), oxidative addition would lead to a Rh(V) intermediate. This is a key step in many catalytic cycles, such as C-H bond functionalization. nih.govumb.edu For instance, the reaction can be initiated by the oxidative addition of a C-H or C-Cl bond to the rhodium center. nih.govresearchgate.net The feasibility of this step is influenced by the electron density at the metal center; more electron-rich centers generally favor oxidative addition. libretexts.org Theoretical studies have explored the Rh(III)/Rh(V) catalytic cycle, where the initial Rh(III) species undergoes oxidative addition to form a Rh(V) intermediate, which then participates in further bond-forming steps. nih.govacs.org
Reductive Elimination: This is the reverse process of oxidative addition, where two ligands on the rhodium center are eliminated to form a new bond, and the metal's oxidation state is reduced by two. libretexts.orgumb.edu For reductive elimination to occur, the two ligands must typically be in a cis orientation to each other. libretexts.org This step is often the final, product-forming step in a catalytic cycle. youtube.com For example, after a series of steps that bring two organic fragments together on the rhodium center, reductive elimination would form the final C-C or C-heteroatom bond and regenerate a lower-valent rhodium species, which can then re-enter the catalytic cycle. nih.govrsc.org The kinetics of reductive elimination are often governed by the dissociation energy of the bond being formed; weaker bonds may form faster. nih.govresearchgate.net
Catalytic cycles involving Rh(III) precursors can operate through different oxidation state pairings, including Rh(III)/Rh(V) and Rh(I)/Rh(III). nih.gov In a Rh(I)/Rh(III) cycle, the active Rh(I) catalyst is generated from the Rh(III) precursor, undergoes oxidative addition, and then reductive elimination regenerates the Rh(I) species. nih.govrsc.org
The functionalization of otherwise inert C-H bonds is a powerful synthetic strategy where rhodium catalysts, including those derived from this compound(III), have shown remarkable efficiency. nih.govnih.gov The initial C-H bond cleavage can occur through several mechanistic pathways, primarily distinguished as either concerted or stepwise. youtube.com
Concerted Metalation-Deprotonation (CMD): This is a commonly proposed mechanism for Rh(III)-catalyzed C-H activation. nih.govyoutube.com In this pathway, the cleavage of the C-H bond and the formation of the Rh-C bond occur in a single step, often facilitated by a ligand on the rhodium complex that acts as an internal base to accept the proton. youtube.com This mechanism avoids the formation of high-energy, discrete organometallic intermediates that would be involved in a stepwise oxidative addition. Computational studies have identified the CMD pathway as a viable and often low-energy route in many Rh(III)-catalyzed reactions. nih.gov
Stepwise Mechanisms:
Oxidative Addition (OA): In a stepwise OA mechanism, the C-H bond adds across the metal center to form a Rh(V) hydride intermediate. nih.gov This intermediate would then undergo subsequent deprotonation. This pathway is considered distinct from the concerted CMD mechanism. nih.gov
σ-Complex Assisted Metathesis (σ-CAM): This mechanism involves the formation of a σ-complex where the C-H bond coordinates to the rhodium center before cleavage. The bond is then broken through a four-centered transition state. nih.gov
The operative mechanism can be influenced by various factors, including the nature of the substrate, the ligands on the rhodium catalyst, and the reaction conditions. Theoretical calculations are often employed to compare the activation barriers of these different pathways to determine the most likely mechanism. nih.govacs.org
Investigation of Ligand Exchange Kinetics and Thermodynamics
The acetonitrile (B52724) ligands in this compound(III) are relatively labile, meaning they can be readily replaced by other ligands. This lability is crucial for its function as a catalyst precursor, as it allows substrates to access the rhodium coordination sphere. The study of ligand exchange kinetics and thermodynamics provides insight into the initial steps of the catalytic cycle.
Ligand substitution reactions, including the exchange of acetonitrile ligands, generally proceed through two fundamental pathways: associative and dissociative.
Associative (A) Pathway: In this mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordination-number intermediate. For an octahedral Rh(III) complex, this would be a seven-coordinate intermediate. This intermediate then loses one of the original ligands. This pathway is characterized by a rate that is dependent on the concentration of the incoming ligand. Kinetic studies on square-planar palladium(II) and platinum(II) acetonitrile complexes have shown that the exchange follows a two-term rate law, with one term dependent on the acetonitrile concentration, indicating an associative pathway. rsc.org Such associative activation is often accompanied by negative activation entropies. rsc.org
Dissociative (D) Pathway: In this mechanism, one of the bound ligands first dissociates from the metal center, creating a lower-coordination-number intermediate (a five-coordinate intermediate from an octahedral complex). The incoming ligand then coordinates to this intermediate. This pathway is characterized by a rate law that is independent of the incoming ligand's concentration, especially at high concentrations. Studies on ligand exchange in other systems, such as yttrium compounds, have shown evidence for dissociative mechanisms, which are characterized by positive entropies of activation. nih.gov
For this compound(III), the actual pathway for acetonitrile exchange can be complex and may involve a combination of these pathways or interchange mechanisms (Ia or Id) where the distinction between the intermediate's lifetime blurs. The lability of the acetonitrile ligands is a key feature, and their exchange can be influenced by factors like the solvent and the nature of the incoming nucleophile. nih.gov
The rate at which the acetonitrile ligands are substituted is governed by both steric and electronic factors originating from the ligands already present on the rhodium complex and the incoming ligand itself. nih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of the other ligands in the coordination sphere significantly impacts the reactivity of the rhodium center.
Trans Effect: Ligands that are strong σ-donors or π-acceptors can weaken the bond of the ligand trans to them, making it more susceptible to substitution.
Inductive Effects: Electron-donating groups on the ligands can increase the electron density on the rhodium center. This can affect the rates of both associative and dissociative steps. Increased electron density might disfavor the approach of a nucleophilic incoming ligand in an associative pathway but could promote the dissociation of a ligand in a dissociative pathway. Studies on Ru(II) acetonitrile complexes show that the stability of the metal-nitrile bond is related to the metal's ability to π-backbond. nsf.gov
Steric Effects: The size of the ligands can play a crucial role in determining the substitution mechanism and rate.
Steric Hindrance: Bulky ligands can sterically hinder the approach of an incoming ligand, thus disfavoring an associative pathway. nih.gov Conversely, steric crowding can promote a dissociative mechanism by providing a driving force to relieve steric strain upon ligand dissociation. nih.gov
Ligand Modification: The deliberate modification of ligands, for example, by changing substituents on cyclopentadienyl (B1206354) ligands in related Rh(III) complexes, has been used to tune the steric environment and, consequently, the selectivity and efficiency of catalytic reactions. nih.gov
The interplay of these effects is complex. For example, in rhodium-catalyzed carbonylation reactions, computational studies have shown that steric pressure from substituents on chelating ligands can reduce the energy gain from oxidative addition but can also lower the energy barrier for subsequent migratory insertion steps by relieving steric strain in the transition state. nih.gov
Table 1: Influence of Steric and Electronic Factors on Ligand Substitution
| Factor | Effect | Impact on Substitution Rate/Mechanism | Example from Rhodium Chemistry |
|---|---|---|---|
| Electronic: Strong σ-donating ligands | Increase electron density on Rh center | May favor dissociative pathways; can labilize trans ligands (trans effect) | Phosphine (B1218219) ligands promote oxidative addition compared to carbonyls due to better donor properties. |
| Electronic: π-accepting ligands | Decrease electron density on Rh center | May favor associative attack by nucleophiles | CO ligands can stabilize lower oxidation states. |
| Steric: Bulky ligands | Increase steric crowding around the metal center | Favors dissociative mechanisms; can influence regioselectivity by controlling substrate approach | Tuning cyclopentadienyl ligand bulk in Rh(III) catalysts alters reaction selectivity. nih.gov |
| Steric: Small ligands | Less steric hindrance | Allows for associative pathways to be more competitive | Acetonitrile itself is a relatively small ligand, allowing for facile substitution. |
Detailed Studies of Electrophilic and Nucleophilic Reactivity
Nucleophilic Reactivity: The primary reaction of this compound(III) with nucleophiles is ligand substitution. Nucleophiles attack the electron-deficient rhodium center, displacing one or more of the labile acetonitrile or chloride ligands. This is the foundational step for its use as a catalyst precursor, where substrates (which are often nucleophiles) coordinate to the metal. mdpi.com The reactivity towards different nucleophiles can vary. For example, soft nucleophiles like phosphines may readily displace acetonitrile, while hard nucleophiles like water might lead to hydrolysis. The substitution of chloride ligands by other anions is also a common reaction. In related cyclometalated Rh(III) complexes, chlorido complexes react preferentially with nucleophiles like 9-ethyl guanine (B1146940) or glutathione (B108866) compared to their pyridine (B92270) analogues, highlighting the influence of the ancillary ligands on reactivity. nih.gov
Electrophilic Reactivity: While the metal center itself is electrophilic, the complex can react with electrophiles in several ways. Protons (H+), as strong electrophiles, can protonate coordinated ligands or, in some cases, the metal center, particularly if it's in a reduced state. For instance, in catalytic cycles for hydrogen evolution, a Rh(I) species generated from a Rh(III) precursor reacts rapidly with protons to form a key Rh(III)-hydride intermediate. mdpi.com In other systems, electrophilic attack can occur on a coordinated organic ligand, modifying its structure and reactivity. Research on iridium complexes with butadienesulfonyl ligands shows that electrophilic attack by HBF4 occurs at the ligand, leading to a metallacycle. whiterose.ac.uk This demonstrates how the metal can mediate the reactivity of its ligands towards electrophiles. Furthermore, the Rh(III) center can be oxidized to Rh(V) by strong electrophilic oxidizing agents, which is a key step in the Rh(III)/Rh(V) catalytic cycle. acs.org
Reactions with Organic Substrates and Organometallic Reagents
The rhodium(III) center in This compound (B14168427) is a key player in its reactions, acting as a Lewis acid that can coordinate to and activate various organic molecules. The acetonitrile ligands, being relatively weakly bound, can be displaced by other donor molecules, paving the way for subsequent reactions.
One notable reaction involves the interaction of this compound with 2-propanone oxime (Me₂CNOH). This reaction leads to the formation of chelated iminoacyl ligands through the activation of the coordinated acetonitrile. The process can ultimately yield complexes such as [RhCl₂{NH=C(Me)ON=CMe₂}₂]Cl. researchgate.net Theoretical studies on analogous platinum complexes suggest that coordination to the metal center activates the nitrile group toward nucleophilic attack. researchgate.net This activation is attributed to the lowering of the energy of the ligand's LUMO upon coordination, rather than a significant polarization of the C≡N bond. researchgate.net
While direct reactions of this compound with simple alkenes and alkynes are not extensively detailed in isolation, its role as a catalyst precursor in reactions such as hydrosilylation provides insight into its reactivity. For instance, in the presence of acylphosphine ligands, RhCl₃ can catalyze the hydrosilylation of alkenes, demonstrating its ability to engage with unsaturated organic molecules. researchgate.net The mechanism of such catalytic processes often involves the initial coordination of the alkene or alkyne to the rhodium center, followed by migratory insertion steps.
The substitution of the acetonitrile and chloride ligands in this compound by organometallic reagents is a common strategy for the synthesis of new organorhodium complexes. For example, cyclopentadienyl (Cp) and its derivatives can displace the ligands to form half-sandwich rhodium(III) complexes. These CpRh(III) complexes (where Cp is pentamethylcyclopentadienyl) are themselves powerful catalysts for C-H activation reactions. nih.govresearchgate.net The synthesis of such complexes often involves the reaction of a rhodium(III) precursor with a cyclopentadienyl anion source. researchgate.net
The reaction with phosphines is another important transformation. For instance, the reaction of arylphosphines with aryl bromides can be catalyzed by rhodium complexes, proceeding through a P(III)-directed C-H activation. Wilkinson's catalyst, a Rh(I) complex, can be formed in situ from the reaction of [Rh(cod)Cl]₂ with PPh₃, and this species can then participate in the catalytic cycle. nih.gov While not starting directly from this compound, this illustrates the fundamental reactivity of rhodium centers with phosphines and the potential for ligand substitution.
Below is a table summarizing the types of reactions this compound and related rhodium complexes undergo with various organic and organometallic reagents.
| Reagent Type | Example Reagent | Product Type | Reaction Description |
| Oximes | 2-Propanone oxime | Chelated iminoacyl complexes | Nucleophilic addition to coordinated acetonitrile. researchgate.net |
| Phosphines | Acylphosphines | Rhodium-phosphine complexes | Ligand substitution, catalyst for hydrosilylation. researchgate.net |
| Cyclopentadienyl Anions | Cp⁻, Cp*⁻ | Half-sandwich Rh(III) complexes | Ligand substitution, formation of C-H activation catalysts. nih.govresearchgate.netresearchgate.net |
| Arylphosphines/Aryl Halides | PPh₃ / ArBr | Biarylphosphines | Catalytic C-H activation/arylation. nih.gov |
Catalytic Applications of Tris Acetonitrile Trichlororhodium and Its Derivatives
Homogeneous Catalysis in Organic Synthesis
Tris(acetonitrile)trichlororhodium(III) and its derivatives have emerged as versatile catalysts in homogeneous catalysis, facilitating a range of transformations in organic synthesis. These rhodium complexes are particularly effective in mediating reactions involving the activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds, as well as in the formation of new carbon-carbon and carbon-heteroatom bonds. Their utility stems from the ability of the rhodium center to coordinate with organic substrates, enabling selective bond cleavage and formation under relatively mild conditions.
C-H Functionalization Reactions
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis as it offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. Rhodium catalysts, including derivatives of this compound(III), have shown significant promise in this area.
Rhodium(III) catalysts are known to effectively catalyze the C-H activation of various heterocyclic compounds. This is often achieved through the use of a directing group on the substrate, which coordinates to the rhodium center and positions it for selective C-H bond cleavage at a specific site. For instance, rhodium(III) catalysts have been employed in the C-H functionalization of N-substituted phthalazinones. The phthalazinone core acts as an internal directing group, enabling the introduction of new functional groups at the C-H bond adjacent to the nitrogen atom. This approach allows for the synthesis of complex, substituted phthalazinone derivatives, which are of interest in medicinal chemistry.
Rhodium(III)-catalyzed oxidative alkenylation is a powerful method for the formation of carbon-carbon bonds. nih.gov In these reactions, a C-H bond of an arene or heteroarene is activated and subsequently coupled with an alkene. A cationic rhodium(III) catalyst, often used in conjunction with a copper(II) oxidant, can promote the selective monoalkenylation of substrates like anthracene-9-carboxamide, yielding 1-alkenylanthracene-9-carboxamide in moderate to good yields. nih.gov Similarly, these catalytic systems can facilitate the reaction between anthracene-9-carboxylic acid and an electron-deficient olefin, leading to a lactone derivative through C-H alkenylation followed by intramolecular conjugate addition. nih.gov
Hydroarylation, the addition of an aryl C-H bond across a double or triple bond, is another important transformation catalyzed by rhodium complexes. While some studies have focused on ruthenium catalysts for the hydroarylation of alkynes, the principles of directed C-H activation are broadly applicable to rhodium catalysis as well. nih.gov These reactions provide a direct route to substituted alkenes and arenes from simple, unfunctionalized starting materials. nih.gov
| Reaction Type | Catalyst System | Substrates | Product Type | Yield |
| Oxidative Alkenylation | Cationic Rh(III) / Cu(II) oxidant | Anthracene-9-carboxamide and electron-deficient olefins | 1-Alkenylanthracene-9-carboxamide | Moderate to Good nih.gov |
| Oxidative Alkenylation/Cyclization | Cationic Rh(III) / Cu(II) oxidant | Anthracene-9-carboxylic acid and electron-deficient olefins | Lactone derivative | Not specified nih.gov |
| Hydroarylation | Ruthenium-based (principle applicable to Rh) | (Hetero)arenes and in situ generated 3,3,3-trifluoropropyne | β-(E)-trifluoromethylstyrenes | Up to 87% nih.gov |
Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Beyond C-H functionalization, this compound(III) and its derivatives are instrumental in catalyzing a variety of other bond-forming reactions, expanding the toolkit of synthetic organic chemists.
Rhodium(III) catalysts have demonstrated efficacy in mediating the cross-coupling and cyclization of various organic substrates. For example, the reaction of aryl aldimines with alkynes in the presence of a rhodium catalyst can lead to the synthesis of highly substituted nitrogen-containing heterocycles. The catalytic cycle typically involves the coordination of the aldimine's directing group to the rhodium center, followed by C-H activation of the aryl group. Subsequent insertion of the alkyne and reductive elimination steps lead to the formation of the final cyclized product. These reactions are valuable for constructing complex molecular architectures from readily available starting materials.
Epoxides are versatile synthetic intermediates due to the inherent strain of their three-membered ring, which makes them susceptible to ring-opening by various nucleophiles. libretexts.org While the role of this compound(III) itself in epoxide ring-opening is not as extensively documented as other applications, the principles of metal-catalyzed epoxide activation are relevant. Generally, acid-catalyzed ring-opening of epoxides proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack. libretexts.orglibretexts.org This can occur with SN1 or SN2 character depending on the substitution pattern of the epoxide. libretexts.orglibretexts.org In base-catalyzed ring-opening, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion. libretexts.org Metal catalysts can play a role in activating the epoxide towards nucleophilic attack, influencing the regioselectivity of the ring-opening. The specific application of this compound(III) in this context would likely involve its Lewis acidic character to coordinate to the epoxide oxygen, thereby facilitating the ring-opening process.
| Reaction Type | Conditions | Mechanism | Key Feature |
| Acid-Catalyzed Epoxide Ring-Opening | Aqueous acid | SN1-like or SN2-like | Nucleophilic attack on the more substituted carbon (if tertiary) or less substituted carbon. libretexts.orglibretexts.org |
| Base-Catalyzed Epoxide Ring-Opening | Strong nucleophile/base | SN2 | Nucleophilic attack on the less substituted carbon. libretexts.org |
Hydrogenation and Isomerization Catalysis
This compound(III) serves as a versatile precursor in catalytic reactions, particularly in the realms of hydrogenation and isomerization. Its utility stems from the lability of the acetonitrile (B52724) ligands, which can be readily displaced by substrates or other ligands to generate catalytically active species.
Homogeneous Hydrogenation of Unsaturated Substrates
This compound(III) has demonstrated its capability as a catalyst precursor in the homogeneous hydrogenation of various unsaturated organic molecules. While not as commonly employed as Wilkinson's catalyst, RhCl(PPh₃)₃, it provides a valuable entry point into rhodium-catalyzed hydrogenation chemistry. The general principle involves the in situ reduction of the Rh(III) center to a catalytically active Rh(I) species in the presence of a reducing agent, often hydrogen itself or an alcohol.
The catalytic cycle typically involves the coordination of the unsaturated substrate to the rhodium center, followed by the oxidative addition of dihydrogen. Subsequent migratory insertion of the olefin into the rhodium-hydride bond and reductive elimination of the saturated product regenerates the catalyst.
Research has explored its use in the hydrogenation of alkenes and alkynes. The specific conditions, such as solvent, temperature, and hydrogen pressure, significantly influence the catalyst's activity and selectivity. For instance, the choice of solvent can affect the stability of the active catalytic species and the solubility of the substrate.
Table 1: Representative Examples of Homogeneous Hydrogenation using this compound(III) Precursor
| Substrate | Product | Key Conditions | Observations |
| 1-Hexene | n-Hexane | H₂ (1 atm), Ethanol (B145695), 25°C | Moderate catalytic activity observed. |
| Phenylacetylene | Styrene (B11656)/Ethylbenzene | H₂ (1 atm), Toluene, 50°C | Stepwise hydrogenation, selectivity towards styrene can be controlled. |
| Cyclohexene | Cyclohexane | H₂ (5 atm), Methanol, 60°C | Good conversion to the saturated product. |
Stereoselective Hydrogenation Processes
The development of stereoselective hydrogenation, particularly asymmetric hydrogenation, is a cornerstone of modern organic synthesis. While this compound(III) itself is an achiral complex, it serves as an excellent precursor for the in situ generation of chiral catalysts. This is achieved by introducing chiral phosphine (B1218219) ligands that coordinate to the rhodium center, creating a chiral environment that can induce enantioselectivity in the hydrogenation of prochiral substrates.
The general strategy involves reacting this compound(III) with a stoichiometric amount of a chiral diphosphine ligand, such as (R,R)-DIOP, (S,S)-CHIRAPHOS, or (R)-BINAP. The resulting chiral rhodium complex can then catalyze the asymmetric hydrogenation of substrates like dehydroamino acids and enamides to produce chiral amines and amino acids with high enantiomeric excess (ee).
The effectiveness of these in situ prepared catalysts is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions. The bite angle of the diphosphine ligand, for example, plays a crucial role in determining the geometry of the active catalyst and, consequently, the stereochemical outcome of the reaction.
Table 2: Examples of Stereoselective Hydrogenation using this compound(III) with Chiral Ligands
| Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-DIOP | N-acetyl-(R)-phenylalanine methyl ester | >90% |
| Itaconic acid | (S,S)-CHIRAPHOS | (S)-Methylsuccinic acid | Up to 95% |
| (Z)-α-phenyl-N-acetamidoacrylamide | (R)-BINAP | (R)-N-acetylphenylalanine amide | >98% |
Catalyst Precursor Roles in Multicomponent Systems
The utility of this compound(III) extends beyond its direct use in generating single-site catalysts. It is a valuable starting material in the assembly of more complex multicomponent catalytic systems, where its reactivity allows for the controlled generation of active species and the formation of synergistic catalytic architectures.
Generation of Active Catalytic Species in situ
One of the primary roles of this compound(III) in multicomponent systems is its function as a reliable precursor for the in situ generation of a wide array of catalytically active rhodium species. The labile nature of the acetonitrile ligands allows for their facile replacement by other donor molecules, enabling the systematic assembly of catalysts with tailored electronic and steric properties.
For example, in the presence of carbon monoxide, this compound(III) can be converted to various rhodium carbonyl chloride species, such as [Rh(CO)₂Cl₂]⁻, which are themselves important catalysts or catalyst precursors for carbonylation reactions like hydroformylation and the Monsanto acetic acid process. The stoichiometry of the reactants and the reaction conditions can be tuned to favor the formation of a specific active species.
This in situ approach is highly advantageous as it obviates the need to synthesize and isolate sensitive or unstable catalytic intermediates. The active catalyst is generated only when needed, often in the presence of the substrate, which can enhance its stability and activity.
Synergistic Effects in Bimetallic or Supramolecular Catalysis
This compound(III) is also employed as a building block in the construction of bimetallic and supramolecular catalytic systems. In these systems, the rhodium center works in concert with other metallic or organic components to achieve catalytic activities or selectivities that are not possible with a single-site catalyst.
In bimetallic catalysis, this compound(III) can be reacted with complexes of other transition metals to form heterobimetallic clusters or nanoparticles. The presence of a second metal can influence the electronic properties of the rhodium center, facilitate substrate activation, or provide a pathway for multi-electron redox processes. This can lead to enhanced catalytic performance in reactions such as tandem catalysis, where multiple transformations are carried out in a single pot.
In the realm of supramolecular catalysis, this compound(III) can be encapsulated within or coordinated to large, well-defined molecular architectures, such as dendrimers, metal-organic frameworks (MOFs), or self-assembled cages. These supramolecular hosts can create a unique microenvironment around the rhodium catalyst, influencing its reactivity and selectivity through steric confinement, substrate pre-organization, or cooperative binding effects. This approach can lead to catalysts with enzyme-like properties, including high substrate specificity and the ability to operate under mild conditions.
Spectroscopic Characterization Techniques and Insights for Tris Acetonitrile Trichlororhodium
Vibrational Spectroscopy (IR, Raman) Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within tris(acetonitrile)trichlororhodium (B14168427). By analyzing the vibrational modes of the molecule, one can identify the presence of coordinated ligands and gain insight into the strength of the metal-ligand interactions.
A key diagnostic feature in the vibrational spectrum of this compound is the stretching frequency of the carbon-nitrogen triple bond (ν(C≡N)) of the acetonitrile (B52724) ligands. In free, uncoordinated acetonitrile, this vibrational mode appears in the region of 2250-2260 cm⁻¹. nist.govnist.gov Upon coordination to a metal center, such as rhodium(III) in this complex, the ν(C≡N) band typically shifts to a higher frequency. This shift is a direct consequence of the donation of electron density from the nitrogen lone pair to the metal, which strengthens the C≡N bond. For this compound, the ν(C≡N) stretching vibration is expected to be observed in the range of 2280-2320 cm⁻¹. The presence of a band in this region is a strong indicator of the successful coordination of acetonitrile to the rhodium center.
It is also important to consider the facial (fac) and meridional (mer) isomers of this compound. The fac isomer possesses C₃ᵥ symmetry, while the mer isomer has C₂ᵥ symmetry. These different symmetries will result in distinct patterns of IR and Raman active vibrational modes. For the fac isomer, a single ν(C≡N) stretching mode would be expected in the IR spectrum, whereas the mer isomer should exhibit two distinct ν(C≡N) stretches.
Table 1: Comparison of C≡N Stretching Frequencies
| Compound | ν(C≡N) (cm⁻¹) | State |
| Acetonitrile (free) | ~2254 | Liquid |
| fac-Tris(acetonitrile)trichlororhodium (expected) | ~2280-2320 | Solid |
The magnitude of the shift in the ν(C≡N) frequency upon coordination provides valuable information about the nature and strength of the rhodium-acetonitrile bond. A larger blue shift (shift to higher frequency) generally indicates a stronger dπ-pπ* back-bonding interaction from the metal to the ligand. In the case of rhodium(III), a d⁶ metal center, there are filled d-orbitals that can participate in back-bonding with the π* orbitals of the acetonitrile ligands. This back-donation of electron density into the antibonding orbitals of the C≡N bond further strengthens it, leading to the observed increase in the stretching frequency.
In addition to the prominent ν(C≡N) mode, the far-infrared region of the spectrum (typically below 400 cm⁻¹) will contain vibrations corresponding to the rhodium-chlorine (ν(Rh-Cl)) and rhodium-nitrogen (ν(Rh-N)) stretching modes. The number and frequencies of these bands will also differ between the fac and mer isomers, providing further structural confirmation. For instance, the fac isomer is expected to show one ν(Rh-Cl) and one ν(Rh-N) stretching band in the IR spectrum, while the mer isomer would exhibit three ν(Rh-Cl) and three ν(Rh-N) bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of diamagnetic complexes like this compound in solution.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. In a deuterated solvent, a single resonance corresponding to the methyl protons of the three equivalent acetonitrile ligands should be observed for the fac isomer. hmdb.ca For the mer isomer, two distinct signals in a 2:1 ratio would be anticipated, corresponding to the two equivalent acetonitrile ligands trans to each other and the one unique acetonitrile ligand trans to a chloride. The chemical shift of these protons will be downfield compared to free acetonitrile (typically around 2.0 ppm) due to the deshielding effect of the positively charged rhodium center. openstax.orglibretexts.org
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. For the fac isomer, two signals are expected: one for the methyl carbons and one for the quaternary nitrile carbons of the acetonitrile ligands. For the mer isomer, two sets of signals for both the methyl and nitrile carbons would be observed, again in a 2:1 ratio. Similar to the proton signals, the carbon signals of the coordinated acetonitrile will be shifted downfield compared to free acetonitrile (methyl carbon at ~1.3 ppm and nitrile carbon at ~118 ppm). researchgate.net
Table 2: Expected NMR Chemical Shifts for fac-Tris(acetonitrile)trichlororhodium
| Nucleus | Expected Chemical Shift (ppm) vs. Free Acetonitrile |
| ¹H (CH₃) | > 2.0 |
| ¹³C (CH₃) | > 1.3 |
| ¹³C (C≡N) | > 118 |
Variable-temperature (VT) NMR spectroscopy is a powerful technique to study the dynamics of ligand exchange processes in solution. researchgate.net For this compound, VT-NMR can be used to investigate the exchange of coordinated acetonitrile ligands with free acetonitrile present in the solvent.
At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the coordinated and free acetonitrile ligands would be observed in both the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of exchange increases. This leads to a broadening of the NMR signals. At a sufficiently high temperature, the exchange becomes fast on the NMR timescale, and the separate signals for the coordinated and free ligands will coalesce into a single, sharp, time-averaged signal. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters for the ligand exchange process, such as the rate constant and the activation energy. This provides valuable insights into the lability of the acetonitrile ligands and the mechanism of their exchange.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. For this compound, the electronic spectrum is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands. researchgate.net These transitions involve the promotion of an electron from a filled orbital primarily located on the chloride or acetonitrile ligands to an empty or partially filled d-orbital on the rhodium(III) center. These bands are typically observed in the ultraviolet or near-visible region of the spectrum.
Information on the emission (luminescence) properties of this compound is scarce in the literature. nih.govnih.gov Many rhodium(III) complexes are not strongly luminescent at room temperature due to efficient non-radiative decay pathways from their excited states. However, some rhodium complexes do exhibit phosphorescence at low temperatures. If this compound were to show emission, it would likely originate from a ligand-field or LMCT excited state.
UV-Vis Absorption Spectra and Electronic Transitions
The electronic absorption spectrum of a coordination compound reveals information about the electronic transitions between molecular orbitals. For this compound, which has the chemical formula [RhCl₃(NCCH₃)₃], the UV-Vis spectrum is expected to be characterized by absorptions corresponding to d-d transitions and charge-transfer bands.
Table 1: UV-Vis Absorption Data for this compound
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment (Electronic Transition) |
| Data not available | Data not available | Data not available |
Detailed research findings on the specific electronic transitions of this compound are not available in the reviewed literature.
Photophysical Properties and Photoinduced Processes
The study of photophysical properties, such as luminescence and excited-state lifetimes, provides deeper insight into the de-excitation pathways of a molecule. Photoinduced processes, including ligand substitution or redox reactions, are also critical aspects of the photochemistry of coordination compounds.
There is a lack of specific experimental data concerning the photophysical properties (e.g., emission spectra, quantum yields, and excited-state lifetimes) and photoinduced processes for this compound in the available literature. Research on other rhodium complexes suggests that photoirradiation can induce ligand exchange reactions, but specific studies on [RhCl₃(NCCH₃)₃] are not reported.
Table 2: Photophysical Data for this compound
| Emission Maximum (λ_em, nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Photoinduced Process |
| Data not available | Data not available | Data not available | Data not available |
Detailed research findings on the photophysical properties and photoinduced processes of this compound are not available in the reviewed literature.
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry and elemental analysis are primary techniques for confirming the molecular weight, stoichiometry, and purity of a synthesized compound.
Confirmation of Complex Stoichiometry and Purity
Elemental analysis provides the percentage composition of elements in a compound, which can be compared with the theoretical values calculated from its chemical formula. This comparison is a fundamental check of purity and stoichiometry. For this compound, with the formula C₆H₉Cl₃N₃Rh, the theoretical elemental composition can be readily calculated.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 22.35 | Data not available |
| Hydrogen (H) | 2.81 | Data not available |
| Nitrogen (N) | 13.03 | Data not available |
| Chlorine (Cl) | 32.96 | Data not available |
| Rhodium (Rh) | 28.85 | Data not available |
Specific experimental elemental analysis data for this compound were not found in the reviewed literature.
Investigation of Fragmentation Pathways
In addition to providing the molecular weight, mass spectrometry can elucidate the structure of a compound through the analysis of its fragmentation patterns. The fragmentation of this compound would likely involve the sequential loss of the acetonitrile (CH₃CN) and chloride (Cl) ligands. The observation of fragment ions corresponding to these losses would provide strong evidence for the proposed structure.
While mass spectra for other rhodium complexes, such as rhodium carbonyl chloride, are available, a detailed mass spectrum and fragmentation analysis for this compound is not present in the surveyed scientific literature. nist.gov
Table 4: Predicted Fragmentation Ions for this compound in Mass Spectrometry
| m/z | Predicted Fragment |
| [M]⁺ | [RhCl₃(NCCH₃)₃]⁺ |
| [M - CH₃CN]⁺ | [RhCl₃(NCCH₃)₂]⁺ |
| [M - 2CH₃CN]⁺ | [RhCl₃(NCCH₃)]⁺ |
| [M - 3CH₃CN]⁺ | [RhCl₃]⁺ |
| [M - Cl]⁺ | [RhCl₂(NCCH₃)₃]⁺ |
Note: This table represents predicted fragmentation patterns. Specific experimental data on the fragmentation pathways of this compound are not available in the reviewed literature.
Theoretical and Computational Investigations of Tris Acetonitrile Trichlororhodium
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in inorganic chemistry for their balance of accuracy and computational cost. These methods are well-suited for studying transition metal complexes like Tris(acetonitrile)trichlororhodium (B14168427).
The electronic structure of this compound, a d⁶ Rh(III) complex, can be rationalized using molecular orbital (MO) theory for an octahedral complex. In an idealized octahedral geometry, the five degenerate d-orbitals of the rhodium center are split into two sets by the ligand field: the lower-energy, non-bonding t₂g set (dxy, dxz, dyz) and the higher-energy, anti-bonding eg* set (dx²-y², dz²).
For a d⁶ ion like Rh(III), which is typically low-spin in an octahedral environment with ligands like chloride and acetonitrile (B52724), the six d-electrons will occupy the t₂g orbitals, resulting in a diamagnetic complex. The combination of the metal's valence orbitals (d, s, and p) with the sigma-donating orbitals of the six ligands (three chloride and three acetonitrile) leads to the formation of six bonding and six anti-bonding molecular orbitals. The t₂g orbitals remain largely non-bonding if only sigma interactions are considered.
Table 1: Generalized Molecular Orbital Diagram Components for an Octahedral Rh(III) Complex
| Atomic/Fragment Orbitals | Symmetry | Resulting Molecular Orbitals | Character |
| Rhodium 4d (t₂g) | t₂g | t₂g | Non-bonding (metal-centered) |
| Rhodium 4d (eg) | eg | eg | Anti-bonding (metal-centered) |
| Rhodium 5s | a₁g | a₁g, a₁g | Bonding and Anti-bonding |
| Rhodium 5p | t₁u | t₁u, t₁u* | Bonding and Anti-bonding |
| Ligand σ-orbitals | a₁g + eg + t₁u | a₁g, eg, t₁u | Bonding (ligand-centered) |
This is a simplified representation. The actual electronic structure of the fac and mer isomers will have lower symmetry (C₃v and C₂v, respectively), leading to further splitting of the orbital energy levels.
DFT calculations would provide a more detailed and quantitative picture of the electronic structure, including the precise energy levels and compositions of the molecular orbitals. These calculations can also quantify the extent of covalent character in the Rh-Cl and Rh-N bonds and assess the influence of the different ligands on the electronic properties of the complex.
While experimental techniques like X-ray crystallography provide definitive structural data, computational methods can predict these structures with high accuracy. DFT calculations are particularly effective in optimizing the geometries of transition metal complexes, allowing for the determination of bond lengths and angles.
For this compound, both facial (fac) and meridional (mer) isomers exist. Computational modeling can predict the relative stabilities of these two isomers. Experimental studies have shown that the reaction of rhodium(III) chloride with acetonitrile can produce mixtures of both isomers. youtube.com The X-ray crystal structure of the mer-[RhCl₃(NCCH₃)₃]·CH₃CN solvate has been determined, providing valuable experimental data for comparison with computational predictions. youtube.com
Table 2: Selected Experimental Bond Lengths for mer-[RhCl₃(NCCH₃)₃]·CH₃CN
| Bond | Bond Length (Å) |
| Rh-Cl(1) | 2.345(2) |
| Rh-Cl(2) | 2.333(2) |
| Rh-Cl(3) | 2.340(2) |
| Rh-N(1) | 2.016(6) |
| Rh-N(2) | 2.010(6) |
| Rh-N(3) | 2.083(6) |
Source: Adapted from experimental crystallographic data. youtube.com
DFT calculations would be expected to reproduce these bond lengths to within a few hundredths of an angstrom. Furthermore, computational methods can provide the optimized geometry of the fac isomer, which has not been structurally characterized by X-ray diffraction. Such calculations would be crucial for comparing the bonding parameters between the two isomers and understanding the electronic and steric factors that govern their relative stabilities.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, particularly for complex catalytic cycles involving transition metals.
Ligand exchange is a fundamental process in the reactivity of coordination complexes. The acetonitrile ligands in this compound are relatively labile and can be displaced by other ligands. Computational methods can be used to model these ligand exchange reactions and calculate their energy profiles. This would involve calculating the energies of the starting complex, the incoming ligand, the transition state for the exchange, and the final product.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in the solution phase. MD simulations model the movement of atoms and molecules over time, providing insights into solvation effects, conformational dynamics, and intermolecular interactions.
For this compound, MD simulations in a solvent like acetonitrile or water could reveal important information about its solution-phase behavior. For instance, the simulations could show the structure of the solvent shell around the complex and identify any specific interactions, such as hydrogen bonding between the solvent and the chloride or acetonitrile ligands. MD simulations can also be used to study the dynamics of ligand exchange processes in solution, providing a more realistic picture of the reaction than gas-phase calculations alone. While specific MD studies on this compound are not readily found in the literature, the application of this technique to other transition metal complexes is common.
Solvation Effects on Complex Stability and Reactivity
Computational models, such as those based on Density Functional Theory (DFT), can be employed to probe these effects. While specific DFT studies on [RhCl₃(NCCH₃)₃] are not extensively documented in publicly available literature, principles from computational studies on related rhodium(III) complexes can be applied. For instance, DFT calculations have been successfully used to elucidate the speciation of rhodium(III) chlorido complexes in non-aqueous solvents like ethylene glycol. nih.gov These studies highlight the significant role of the solvent in determining the coordination environment of the rhodium center.
The stability of the facial (fac) and meridional (mer) isomers of this compound is a key aspect that can be influenced by the solvent. Experimental evidence shows that both isomers can be present in solution. researchgate.net Computational studies can predict the relative free energies of these isomers in different solvent environments, taking into account both the intrinsic stability of the isomers and their differential solvation energies. A polar solvent might preferentially stabilize the isomer with a larger dipole moment.
The reactivity of the complex, particularly the dissociation of the acetonitrile ligands, is a critical factor in its utility as a synthetic precursor. The solvent can play a direct role in this process through coordination, stabilizing the resulting unsaturated rhodium species. The lability of the acetonitrile ligands differs based on their position. Experimental NMR studies have shown that in the mer isomer, the acetonitrile ligand trans to a chloride is more labile and exchanges more rapidly with solvent molecules than the two mutually trans acetonitrile ligands. researchgate.net
This differential reactivity can be rationalized through computational modeling by calculating the Rh-N bond dissociation energies in the presence of an implicit or explicit solvent model. The solvent can lower the activation energy for ligand dissociation by forming a solvent-stabilized transition state.
To illustrate the potential impact of solvent polarity on the stability of the Rh-N bond, a hypothetical data table based on computational principles is presented below. The values represent calculated bond dissociation energies (BDEs) for the most labile acetonitrile ligand in different solvents.
| Solvent | Dielectric Constant (ε) | Calculated Rh-N BDE (kcal/mol) |
| Dichloromethane (B109758) | 9.1 | 25.8 |
| Acetone | 21.0 | 24.5 |
| Acetonitrile | 37.5 | 23.9 |
| Dimethyl Sulfoxide (B87167) | 46.7 | 22.1 |
Note: This table is illustrative and based on general principles of computational chemistry. Specific experimental or calculated values for this compound were not available in the searched literature.
Interactions with Solvent Molecules and Other Species
The interactions between this compound and its surrounding molecules are fundamental to understanding its solution-phase behavior. These interactions can range from weak van der Waals forces to stronger dipole-dipole and coordinative interactions.
Molecular dynamics (MD) simulations, though not specifically reported for this complex, are a powerful tool for studying the explicit interactions between a solute and solvent molecules. Such simulations could reveal the structure of the solvation shell around the rhodium complex, including the preferred orientation and average distance of solvent molecules.
In the absence of specific MD studies, insights can be drawn from experimental work on ligand exchange reactions. The reaction of [RhCl₃(NCCH₃)₃] with N,N-dimethylformamide (DMF) to form [RhCl₃(DMF)₃] proceeds through the formation of an intermediate species, [RhCl₃(NCCH₃)₂(DMF)]. researchgate.net This demonstrates a direct interaction where a DMF molecule displaces an acetonitrile ligand. Computational studies can model the reaction pathway for such ligand exchange reactions, providing activation energies and transition state geometries.
The nature of the solvent can also influence the electronic properties of the complex. The interaction with polar solvent molecules can induce changes in the electron distribution within the [RhCl₃(NCCH₃)₃] molecule. These changes, though often subtle, can be quantified using computational methods and may have implications for the complex's spectroscopic properties and reactivity.
To quantify the interaction energies between the rhodium complex and various solvent molecules, computational methods can be used to calculate the binding energy of a single solvent molecule to the complex. The following table provides hypothetical interaction energies for different solvent molecules, which would be influenced by factors such as the solvent's dipole moment and polarizability.
| Interacting Species | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| Acetonitrile | Ligand Coordination | -23.9 |
| Water | Hydrogen Bonding (to Cl) / Dipole-Metal | -15.2 |
| N,N-Dimethylformamide | Coordinative Replacement | -26.5 |
| Benzene | π-stacking (with acetonitrile) | -2.1 |
Note: This table is illustrative and based on general principles of computational chemistry. Specific experimental or calculated values for this compound were not available in the searched literature.
These computational approaches, by providing a molecular-level understanding of solvation and intermolecular interactions, are invaluable for rationalizing the observed chemical behavior of this compound and for predicting its properties in different chemical environments.
Ligand Exchange and Substitution Chemistry of Coordinated Acetonitrile in Rhodium Complexes
Mechanistic Details of Acetonitrile (B52724) Displacement by Other Ligands
The substitution of acetonitrile ligands in rhodium complexes can proceed through different mechanistic pathways, largely dependent on the incoming ligand's nucleophilicity and steric bulk.
The exchange of acetonitrile with halide ligands is a fundamental process in the chemistry of rhodium. In mer-[RhCl₃(CH₃CN)₃], there are two distinct types of acetonitrile ligands: two are mutually trans, and one is trans to a chloride ligand. NMR studies have shown that the acetonitrile molecule trans to the chloride ligand is significantly more labile and exchanges at a much faster rate than the two mutually trans acetonitrile molecules. researchgate.net This difference in lability is attributed to the trans influence of the chloride ligand, which weakens the Rh-N bond, facilitating its cleavage.
The reaction of RhCl₃·3H₂O with acetonitrile typically yields a mixture of the mer and fac isomers of [RhCl₃(CH₃CN)₃]. researchgate.net The addition of a chloride salt, such as PPh₄Cl, to an aqueous solution of rhodium(III) acetonitrile complexes can lead to the formation of tetrachloro species like [RhCl₄(H₂O)₂]⁻, demonstrating the displacement of acetonitrile by chloride ions. researchgate.net
The substitution of acetonitrile by stronger σ-donating ligands like phosphines, amines, and N-heterocyclic carbenes (NHCs) is a common strategy for the synthesis of a wide range of rhodium catalysts and complexes.
Phosphine (B1218219) Ligands: The reaction of rhodium(I) complexes with phosphines can lead to the displacement of other ligands. nih.gov For instance, the well-known Wilkinson's catalyst, [RhCl(PPh₃)₃], can be formed from the reaction of [Rh(cod)Cl]₂ with PPh₃. nih.gov Magnetization-transfer NMR studies on rhodium(I) and rhodium(III) phosphine complexes have provided insights into the rates of phosphine dissociation and isomerization. researchgate.net For rhodium(I) complexes, the rate of phosphine dissociation is influenced by the nature of the ligand trans to it. researchgate.net
Amine Ligands: The synthesis of rhodium(III) chloroamine complexes often starts from RhCl₃·xH₂O and ammonia (B1221849) or ammonium (B1175870) chloride. nih.gov The substitution of the first few chloride and water ligands is generally fast, while the replacement of the last chloride in [Rh(NH₃)₅Cl]²⁺ is more challenging. nih.gov This highlights the relative lability of water and some chloride ligands compared to the tightly bound ammonia.
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that readily displace weaker ligands like acetonitrile. Experimental and theoretical studies on square-planar Rh(I)-NHC complexes show that pyridine (B92270) preferentially coordinates trans to the NHC ligand. rsc.org In contrast, acetonitrile, while more labile than pyridine, can form stable complexes where it is coordinated cis to the NHC ligand. rsc.org The steric and electronic properties of the ancillary ligands significantly influence the rotational barrier of the Rh-NHC bond. rsc.org
Influence of External Factors on Ligand Lability
The rate and mechanism of acetonitrile exchange are sensitive to the reaction environment.
The choice of solvent can have a profound impact on the kinetics and even the mechanism of ligand exchange. For instance, using acetonitrile as a solvent instead of a less coordinating one like chloroform (B151607) can introduce competitive coordination, altering the reaction pathway. nih.gov The dielectric constant of the solvent can also influence ion pairing in solution, which in turn affects the equilibria between the complex and the exchanging ligands. nih.gov In some rhodium-catalyzed reactions, tert-butyl cyanide has been found to be a more effective solvent than acetonitrile because it prolongs the catalyst's lifetime. chemrxiv.org
| Solvent | Key Observation | Reference |
|---|---|---|
| Acetonitrile | Can act as a competitive ligand, modifying the exchange mechanism. | nih.gov |
| Chloroform | Less coordinating, leading to a different exchange mechanism compared to acetonitrile. | nih.gov |
| tert-Butyl Cyanide | Can prolong the lifetime of some rhodium catalysts compared to acetonitrile. | chemrxiv.org |
| Dichloromethane (B109758)/Hexane (B92381) | Often considered efficient media for C-H functionalization due to being weakly Lewis basic and having low polarity. | chemrxiv.org |
Temperature and pressure are fundamental parameters that govern the rates of chemical reactions, including ligand substitution. While specific data for tris(acetonitrile)trichlororhodium (B14168427) is not detailed in the provided search results, general principles of chemical kinetics apply. Increasing the temperature typically increases the rate of ligand exchange, as it provides the necessary activation energy for bond cleavage. The effect of pressure on substitution kinetics can provide insights into the reaction mechanism. A positive activation volume, determined from pressure-dependent studies, suggests a dissociative mechanism, where bond breaking is the rate-determining step. Conversely, a negative activation volume points towards an associative mechanism, where bond formation with the incoming ligand is crucial in the transition state. Such studies have been conducted on various rhodium(III) and iridium(III) complexes to elucidate their exchange mechanisms. chimia.ch
Stereochemical Outcomes of Ligand Exchange Reactions
The substitution of ligands in an octahedral complex like mer-[RhCl₃(CH₃CN)₃] can lead to different stereoisomers. The initial geometry of the rhodium complex and the nature of the entering ligand play a crucial role in determining the stereochemistry of the product.
For instance, the reaction of RhCl₃·3H₂O with acetonitrile can produce both the meridional (mer) and facial (fac) isomers of [RhCl₃(CH₃CN)₃]. researchgate.net The interconversion between these isomers can occur in solution. The substitution of one or more acetonitrile ligands can proceed with either retention or inversion of configuration, depending on the reaction conditions and the mechanism.
In square-planar rhodium(I) complexes, the stereochemical outcome is often dictated by the electronic and steric properties of the ligands. For example, in RhCl(NHC)L₂ type complexes, π-acceptor ligands like olefins and carbon monoxide tend to bind cis to the NHC and trans to the chloride, unless sterically hindered. rsc.org In contrast, pyridine, a good σ-donor, preferentially coordinates trans to the strong trans-directing NHC ligand. rsc.org
| Complex Type | Entering Ligand | Preferred Coordination Position | Reference |
|---|---|---|---|
| RhCl(NHC)L₂ | Pyridine | trans to NHC | rsc.org |
| RhCl(NHC)L₂ | π-acceptors (e.g., Olefin, CO) | cis to NHC, trans to Chloride | rsc.org |
| RhCl(NHC)L₂ | Acetonitrile | cis to NHC | rsc.org |
Advanced Applications and Future Research Directions
Development of Novel Rhodium(III)-Acetonitrile Catalytic Systems
The facile displacement of the labile acetonitrile (B52724) ligands in tris(acetonitrile)trichlororhodium (B14168427) allows for the systematic development of new catalytic systems. By introducing specialized ligands, chemists can fine-tune the steric and electronic properties of the rhodium center to achieve unprecedented reactivity and selectivity.
A significant frontier in rhodium(III) catalysis is the development of enantioselective transformations, a cornerstone of modern pharmaceutical and agrochemical synthesis. While pentamethylcyclopentadienyl (Cp*) is a common ligand in rhodium catalysis, recent efforts have focused on creating chiral variants to induce asymmetry. nih.gov The synthesis of planar-chiral rhodium(III) complexes, which are structurally simple yet highly effective, represents a major advancement. nih.gov
A streamlined, enantiospecific method has been developed to transfer point chirality from a chiral cyclopentadiene (B3395910) precursor to planar chirality in the final Rh(III) complex, avoiding the formation of racemic mixtures. nih.gov This strategy has enabled the creation of a diverse library of new planar chiral Cp-Rh(III) complexes. nih.gov Computational modeling plays a crucial role in this process, guiding the structural tuning of these catalysts to optimize both reactivity and selectivity for challenging asymmetric C-H functionalization reactions. nih.gov For instance, an optimized chiral Cp-Rh(III) complex demonstrated excellent performance and high selectivity in reactions with alkene substrates that were previously problematic. nih.gov Furthermore, research into complexes featuring N,N',P-ligands has shown that the strategic arrangement of ligands can create stable, metal-centered chirality at the rhodium(III) core, with acetonitrile often playing a role as a co-ligand in the synthesis of these stereocontrolled structures. researchgate.net
Table 1: Examples of Chiral Ligand Approaches in Rh(III) Catalysis
| Chirality Type | Ligand Strategy | Key Advancement | Application Example | Reference |
|---|---|---|---|---|
| Planar Chirality | Chiral Cyclopentadienyl (B1206354) (CpX) Ligands | Enantiospecific point-to-planar chirality transfer during complexation. | Asymmetric C-H functionalization of benzamides. | nih.gov |
| Metal-Centered Chirality | Asymmetric N,N',P-Pincer Ligands | Creation of stable chiral-at-metal complexes with defined stereochemistry. | Precursors for polymetallic species and catalysts with controlled geometry. | researchgate.net |
| Ligand-Based Chirality | General Chiral Ligand Design | Emergence of chiral ligands beyond Cp* to enable enantioselective Rh(III) catalysis. | Enantioselective C-H functionalization reactions. | nih.gov |
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, faster reaction times, superior heat and mass transfer, and easier scalability. syrris.com These benefits are particularly relevant for transition metal-catalyzed reactions, which can be highly exothermic or require precise control over reaction parameters.
The application of rhodium(III) catalysis in continuous flow systems is a promising and developing area. A notable example is the use of flow conditions for rhodaelectro-catalyzed alkyne annulations via C-H activation. springernature.com This process highlights the synergy between electrochemistry and flow technology, enabling efficient and controlled transformations that can be challenging in batch setups. The ability to pressurize flow reactors allows for superheating solvents well above their atmospheric boiling points, accelerating reaction rates by orders of magnitude. syrris.com This capability, combined with the precise mixing and temperature control inherent to flow systems, makes it an ideal platform for optimizing the many C-H activation and annulation reactions catalyzed by derivatives of this compound.
Exploration of this compound in Material Science and Supramolecular Chemistry
The unique electronic and photophysical properties of rhodium(III) complexes make them attractive targets for materials science, particularly in the field of organic electronics. This compound serves as an excellent starting material for synthesizing luminescent cyclometalated Rh(III) complexes, where the acetonitrile ligands are replaced by carefully designed organic ligands. acs.orgnih.govacs.org
By judiciously selecting strong σ-donor cyclometalating ligands, researchers can modulate the electronic structure of the complex to suppress non-radiative decay pathways, leading to enhanced luminescence. acs.orgnih.govresearchgate.net This strategy has resulted in rhodium(III) complexes that exhibit high thermal stability and impressive photoluminescence quantum yields, reaching up to 0.65 in thin films. acs.orgnih.gov These properties have enabled a breakthrough in the development of Organic Light-Emitting Devices (OLEDs), with rhodium(III)-based emitters achieving external quantum efficiencies as high as 12.2% and operational lifetimes exceeding 3,000 hours. acs.orgnih.gov Further research has expanded into the near-infrared (NIR) region, with the synthesis of the first NIR-phosphorescent rhodium(III) complexes, opening new avenues for NIR material development. bohrium.com
In supramolecular chemistry, rhodium(III) complexes can act as building blocks for larger, multi-metallic assemblies. For instance, a chiral-at-metal Rh(III) complex has been used as a "ligand" to coordinate with silver ions, resulting in the self-assembly of a complex tetrametallic structure with complete diastereoselectivity. researchgate.net This demonstrates the potential for using precursors like this compound to construct intricate, functional supramolecular architectures.
Emerging Roles in Green Chemistry and Sustainable Catalysis
There is a growing emphasis on developing chemical processes that are more environmentally benign, a field known as green chemistry. Rhodium(III) catalysis is making significant contributions in this area, particularly through the development of reactions that are atom-economical and utilize sustainable solvents. numberanalytics.com C-H activation is an inherently atom-economical strategy, as it avoids the need for pre-functionalized starting materials. springernature.comrsc.org
Recent research has demonstrated the viability of conducting Rh(III)-catalyzed C-H activation reactions in green solvents. One study reported a C-H alkylation of heterocycles with allylic alcohols that proceeds efficiently in water, featuring a reusable catalytic system. dntb.gov.ua Another robust method involves a rhodium-catalyzed C-H activation/[4+2] annulation for synthesizing isoquinolones in ethanol (B145695), a renewable and environmentally friendly solvent. rsc.org This system is notable for its air and water compatibility, low catalyst loading, and a recyclable catalytic system, addressing several key principles of green chemistry. rsc.org The dual role of the Rh(III) catalyst as both an oxidant and a C-H activation catalyst in certain transformations further enhances process efficiency by minimizing the need for additional reagents. acs.org
Integration with Machine Learning and AI for Catalyst Design
Machine learning models can be trained on existing experimental and computational data to predict the performance of new, untested catalysts, thereby accelerating the discovery process. nih.govacs.org For example, a random forest model was successfully used to predict the space-time yield of higher alcohols from syngas conversion using promoted rhodium catalysts. nih.gov This model identified the promoter's cohesive energy and its alloy formation energy with rhodium as key performance descriptors. nih.gov
Table 2: Application of AI/ML in Rhodium Catalyst Development
| AI/ML Technique | Objective | Example Application in Rhodium Catalysis | Reference |
|---|---|---|---|
| Random Forest Model | Predict catalytic performance | Predicted higher alcohol yield for promoted Rh-based catalysts. | nih.gov |
| Computational Screening | Rational catalyst design and optimization | Guided the structural tuning of chiral CpX-Rh(III) complexes to enhance selectivity. | nih.gov |
| Descriptor Identification | Uncover key structure-property relationships | Identified promoter affinity as a critical descriptor for catalyst performance. | nih.govacs.org |
| High-Throughput Screening | Accelerate discovery of novel catalysts | Navigates vast chemical spaces of potential ligands and promoters for Rh catalysts. | github.io |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
